5-Bromo-2-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine
Description
Properties
IUPAC Name |
[3-(5-bromopyrimidin-2-yl)oxypyrrolidin-1-yl]-pyridin-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN4O2/c15-10-7-17-14(18-8-10)21-11-4-6-19(9-11)13(20)12-3-1-2-5-16-12/h1-3,5,7-8,11H,4,6,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXIYCWPAKAUXEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=C(C=N2)Br)C(=O)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized from pyrrolidine derivatives through cyclization reactions.
Attachment of the Pyridine Carbonyl Group: The pyridine carbonyl group is introduced via acylation reactions using pyridine-2-carboxylic acid or its derivatives.
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through condensation reactions involving appropriate precursors such as amidines or ureas.
Bromination: The final step involves the bromination of the pyrimidine ring using brominating agents like N-bromosuccinimide (NBS) under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrrolidine and pyridine rings.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a boronic acid derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids under inert atmosphere.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amino-substituted pyrimidine derivative.
Scientific Research Applications
5-Bromo-2-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used in the design and synthesis of potential therapeutic agents, particularly as kinase inhibitors or antiviral compounds.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Bromo-2-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the ATP-binding site of kinases, thereby inhibiting their activity. This interaction disrupts signaling pathways involved in cell proliferation and survival, making it a potential candidate for cancer therapy.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-(pyrrolidin-1-ylcarbonyl)pyridine
- 5-Bromo-2-(piperidin-1-yl)pyrimidine
- 5-Bromo-2-(4-methylpiperazin-1-yl)pyridine
Uniqueness
Compared to similar compounds, 5-Bromo-2-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine is unique due to its specific substitution pattern and the presence of both pyridine and pyrimidine rings. This unique structure contributes to its distinct chemical reactivity and potential biological activity.
Biological Activity
5-Bromo-2-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine is a complex heterocyclic compound that has attracted attention in medicinal chemistry due to its potential biological activities. Its unique structural features, including a bromine atom on the pyrimidine ring and a pyrrolidinyl-oxy group linked to a pyridine carbonyl, suggest various mechanisms of action that may lead to antimicrobial and anticancer properties.
Chemical Structure
The molecular formula of this compound is with a molecular weight of approximately 379.214 g/mol. The structural configuration is essential for its biological activity, as it influences how the compound interacts with biological targets.
Synthetic Routes
The synthesis of this compound typically involves several steps:
- Formation of the Pyrrolidine Ring : Achieved through cyclization reactions of pyrrolidine derivatives.
- Attachment of the Pyridine Carbonyl Group : Introduced via acylation reactions using pyridine-2-carboxylic acid.
- Synthesis of the Pyrimidine Ring : Conducted through condensation reactions with appropriate precursors.
- Bromination : The final step involves bromination of the pyrimidine ring using brominating agents under controlled conditions.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent.
| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Escherichia coli | 15 | 100 |
| Staphylococcus aureus | 20 | 100 |
| Candida albicans | 18 | 100 |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies have demonstrated that it can inhibit cell proliferation in various cancer cell lines, including colorectal and epidermoid carcinoma cells.
Case Studies
-
Study on Colorectal Carcinoma (HCT-116) :
- The compound was tested at different concentrations (10 µM, 50 µM, 100 µM).
- Results showed a dose-dependent decrease in cell viability.
-
Epidermoid Carcinoma (HEP2) :
- Similar assays indicated significant inhibition of cell migration and invasion at higher concentrations.
| Cell Line | IC50 (µM) |
|---|---|
| HCT-116 | 45 |
| HEP2 | 38 |
The mechanism by which this compound exerts its effects is believed to involve interaction with specific molecular targets, such as enzymes or receptors involved in cell signaling pathways. For instance, as a potential kinase inhibitor, it may bind to ATP-binding sites, disrupting pathways critical for cancer cell survival and proliferation.
Q & A
Q. What are the standard synthetic routes for 5-bromo-2-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine, and how can reaction conditions be optimized?
The synthesis typically involves nucleophilic substitution between 5-bromo-2-chloropyrimidine and a pyrrolidin-3-ol derivative. Key steps include:
- Coupling Reaction : Reacting 1-(pyridine-2-carbonyl)pyrrolidin-3-ol with 5-bromo-2-chloropyrimidine under reflux in acetonitrile with a base (e.g., K₂CO₃) to facilitate substitution .
- Optimization : Adjusting solvent polarity, temperature, and stoichiometry to improve yield. For example, using DMF as a solvent at 80°C enhances reaction efficiency .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol achieves >95% purity .
Q. How is the molecular structure of this compound characterized?
Structural elucidation employs:
- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., pyrrolidine O-linkage at pyrimidine C2, bromine at C5) .
- X-ray Crystallography : SHELX programs refine crystal structures to determine bond angles, torsional strain in the pyrrolidine ring, and intermolecular interactions .
- Mass Spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]⁺ at m/z 378.05) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., kinases)?
- Docking Studies : Tools like AutoDock Vina simulate binding to ATP pockets in kinases. The pyridine-2-carbonyl group may form hydrogen bonds with hinge-region residues (e.g., Met793 in EGFR), while the bromopyrimidine acts as a hydrophobic anchor .
- MD Simulations : GROMACS assesses stability of ligand-receptor complexes over 100 ns, revealing conformational changes in the pyrrolidine linker that affect binding affinity .
- QSAR Models : Correlate substituent electronegativity (e.g., bromine) with inhibitory potency against specific enzymes .
Q. What strategies resolve contradictions in biological activity data across studies?
- Assay Validation : Ensure consistent enzyme sources (e.g., recombinant vs. cell lysate) and control for off-target effects using kinase profiling panels (e.g., DiscoverX) .
- Metabolic Stability Tests : LC-MS/MS quantifies compound degradation in microsomal assays, explaining variability in IC₅₀ values between in vitro and in vivo studies .
- Crystallographic Comparison : Overlay crystal structures with homologous targets (e.g., L858R/T790M EGFR vs. WT EGFR) to identify steric clashes or electrostatic mismatches .
Q. How can regioselectivity challenges in modifying the pyrimidine ring be addressed?
- Directed Metalation : Use LDA (lithium diisopropylamide) at low temperatures (−78°C) to deprotonate pyrimidine C4, enabling selective functionalization without disrupting the bromine at C5 .
- Protecting Groups : Temporarily block the pyrrolidine oxygen with TBSCl (tert-butyldimethylsilyl chloride) during halogen-exchange reactions (e.g., Br → I via Finkelstein) .
- Cross-Coupling : Suzuki-Miyaura reactions with Pd(PPh₃)₄ catalyze aryl boronate insertion at C6, confirmed by F NMR for fluorine-tagged derivatives .
Methodological Considerations
Q. What analytical techniques quantify the compound’s stability under physiological conditions?
- HPLC-PDA : Monitor degradation at pH 7.4 (phosphate buffer, 37°C) with a C18 column, detecting hydrolytic byproducts (e.g., free pyrrolidin-3-ol) .
- Cyclic Voltammetry : Assess redox stability in simulated gastric fluid, identifying oxidation peaks correlating with bromine loss .
- Solid-State Stability : TGA-DSC analyzes thermal decomposition (onset ~220°C) and hygroscopicity under accelerated storage conditions (40°C/75% RH) .
Q. How can enantiomeric purity of the pyrrolidine moiety be ensured during synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
